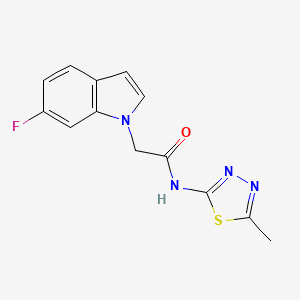

2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-fluoroindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZBQMOGUXPSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

Coupling of Indole and Thiadiazole Moieties: The final step involves coupling the indole and thiadiazole rings via an acetamide linkage, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions could target the acetamide linkage, using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions could occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Oxidation: Formation of indole N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

The biological activity of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is primarily linked to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds containing indole and thiadiazole structures have shown promise as:

- Antimicrobial Agents : The compound may exhibit activity against a range of pathogens due to its unique structure.

- Anticancer Agents : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Agents : The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various fields:

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MDA-MB-231), suggesting potential for further development as anticancer drugs.

-

Antimicrobial Efficacy :

- Research indicated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections.

-

Anti-inflammatory Effects :

- In vitro studies revealed that the compound could inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiadiazole moieties can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity.

2-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a chlorine atom instead of fluorine, which could result in different reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may enhance its metabolic stability and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines features of indole and thiadiazole, which are both known for their significant biological activities. This article explores the biological activity of this compound based on various research findings, including its potential as an anticancer agent and its interaction with various molecular targets.

Structural Characteristics

The compound possesses a unique structure characterized by:

- Indole Moiety : The presence of a fluorine atom at the 6-position of the indole ring is believed to enhance biological activity by improving bioavailability.

- Thiadiazole Ring : This component is associated with various pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Potential

Research has demonstrated that compounds with indole and thiadiazole structures exhibit promising anticancer properties. For instance:

- In vitro Studies : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives showed significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values ranging from 5.11 to 10.8 µM. The structure of these compounds suggests that similar derivatives, including our target compound, may possess comparable activities .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Indole derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Migration Inhibition : Similar compounds have been shown to inhibit the migration of cancer cells in wound-healing assays .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with other indole-thiadiazole derivatives is presented below:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 3-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | Indole + Thiadiazole | Anticancer | 5.11 - 10.8 µM |

| Imidazo[2,1-b][1,3,4]thiadiazoles | Various substitutions | Antiproliferative | 0.86 - 4.2 µM |

| Other Indole Derivatives | Indole + Various groups | Antitumor | Varies |

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds similar to our target exhibited significant cytotoxicity against multiple cancer types. For example, some derivatives showed GI50 values as low as 0.86 µM against human cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of indole-thiadiazole derivatives revealed that modifications at specific positions significantly affect biological activity. The introduction of electron-withdrawing groups like fluorine enhances potency against cancer cells while maintaining low toxicity profiles .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with the fluorinated indole moiety via nucleophilic substitution or amidation. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .

- Acylation : Reacting the thiadiazole intermediate with 2-(6-fluoroindol-1-yl)acetyl chloride in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Optimization : Temperature (60–80°C), pH (neutral to mildly basic), and reaction time (6–12 hrs) are critical. Catalysts like triethylamine improve acylation efficiency .

- Purification : Column chromatography or recrystallization in ethanol yields >85% purity .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, thiadiazole CH₃ at δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 345.1 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at 1670–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) validate functional groups .

- Elemental Analysis : Matches calculated C, H, N, S, and F percentages within ±0.3% .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Advanced: How can molecular docking studies elucidate interactions between this compound and biological targets?

- Target Selection : Prioritize targets like EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN) based on structural analogs .

- Ligand Preparation : Optimize protonation states (e.g., indole NH as H-bond donor) using software like Open Babel .

- Docking Software : AutoDock Vina or Schrödinger Suite with parameters adjusted for flexible residues (e.g., ATP-binding pockets) .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors and validate via MD simulations .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

- Substituent Variation : Compare analogs with modified substituents (e.g., 6-F vs. 5-OCH₃ on indole) to assess potency shifts .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate electronic (e.g., Hammett σ) or steric parameters with activity .

- Bioisosteric Replacement : Replace thiadiazole with oxadiazole to evaluate metabolic stability vs. activity trade-offs .

Advanced: What experimental strategies address discrepancies in solubility and stability data across studies?

- Standardized Solubility Tests : Use USP buffers (pH 1.2–7.4) and HPLC quantification under controlled temperature (25°C vs. 37°C) .

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .

- Stability-Indicating Methods : Develop validated HPLC methods with C18 columns and acetonitrile/water gradients .

Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?

- Single-Crystal Growth : Use slow evaporation in solvents like DCM/hexane (1:3) at 4°C .

- SHELX Refinement : Apply SHELXL-2018 for structure solution, refining parameters like thermal displacement (Uᵢⱼ) and occupancy .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) using CrystalExplorer .

Advanced: What methodologies assess metabolic stability and toxicity in preclinical models?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition : Fluorescent-based assays for CYP3A4/2D6 isoforms .

- Acute Toxicity : OECD 423 guidelines in rodent models, monitoring ALT/AST levels post-administration .

Advanced: How can researchers design synergistic combination studies with existing therapeutics?

- Checkerboard Assays : Test combinations with fluoroquinolones (antibacterial) or doxorubicin (anticancer) to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination vs. monotherapy .

Advanced: What computational tools predict off-target effects and pharmacokinetic properties?

- SwissADME : Predict BBB permeability (TPSA > 60 Ų suggests low penetration) and CYP interactions .

- ProTox-II : Assess hepatotoxicity and mutagenicity risks via machine learning models .

- PK-Sim : Simulate plasma concentration-time profiles using physiologically based pharmacokinetic (PBPK) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.